Cyclopropanecarboxamido Moiety as a Privileged Kinase-Inhibitor Pharmacophore Versus But-2-Enamido and Furan-2-Amido Analogs
The cyclopropanecarboxamido group at position 3 of the benzofuran scaffold is specifically claimed in EP2864289 as a critical pharmacophore for protein kinase inhibition, targeting both tyrosine kinases and Raf kinases [1]. In contrast, analogs bearing a but-2-enamido group (e.g., CAS 888447-90-3) or furan-2-carboxamido group at the same position lack this privileged kinase-binding motif. Literature evidence demonstrates that cyclopropanecarboxamide-containing compounds achieve nanomolar kinase inhibition: for example, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide exhibits p38α IC₅₀ = 16 nM and GSK3β IC₅₀ = 35 nM with appreciable isoform selectivity [2]. While direct comparative data for CAS 888464-09-3 against its but-2-enamido analog are not published, the cyclopropanecarboxamide fragment is established across multiple chemotypes as conferring potent kinase engagement, whereas the but-2-enamido moiety is not associated with kinase inhibition in the patent or broader literature.
| Evidence Dimension | Kinase inhibition pharmacophore validity |
|---|---|
| Target Compound Data | Contains cyclopropanecarboxamido group at position 3 (claimed kinase inhibitor pharmacophore per EP2864289) |
| Comparator Or Baseline | (E)-3-(but-2-enamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-90-3): contains but-2-enamido group; not claimed for kinase inhibition |
| Quantified Difference | Cyclopropanecarboxamide chemotype associated with nanomolar kinase IC₅₀ values in related series (p38α IC₅₀ = 16 nM; GSK3β IC₅₀ = 35 nM); but-2-enamido chemotype lacks demonstrated kinase activity |
| Conditions | Class-level inference from EP2864289 patent claims and published cyclopropanecarboxamide kinase inhibitor literature |
Why This Matters
For researchers screening kinase inhibitor libraries, the cyclopropanecarboxamido group is a data-supported privileged fragment; substituting with a but-2-enamido or furan-2-amido analog would forfeit this established kinase-binding potential.
- [1] EP2864289B1. Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents. Crown Bioscience Inc. (Taiwan). Filing date: 24 June 2013. Publication date: 29 April 2015. View Source
- [2] Heider F, et al. Pyridinylimidazoles as dual glycogen synthase kinase 3β/p38α mitogen-activated protein kinase inhibitors. Eur J Med Chem. 2019;175:309-329. doi:10.1016/j.ejmech.2019.04.035. View Source
